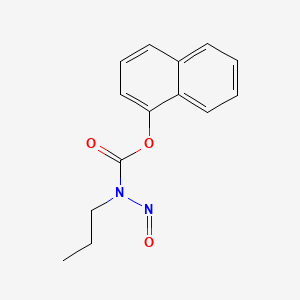
1-Naphthyl-N-propyl-N-nitrosocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthyl-N-propyl-N-nitrosocarbamate, also known as this compound, is a useful research compound. Its molecular formula is C14H14N2O3 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Toxicological Studies
N-nitroso compounds, including 1-Naphthyl-N-propyl-N-nitrosocarbamate, are extensively studied for their carcinogenic effects. Research indicates that exposure to this compound can lead to tumor formation in various animal models. For example, studies have shown that N-nitroso compounds can induce tumors in organs such as the liver and kidneys, highlighting their potential risks to human health when present in the environment or consumed through contaminated food sources .
Environmental Monitoring
Due to its carcinogenic properties, this compound is monitored in environmental samples. Its presence can indicate contamination from industrial processes or agricultural runoff. Analytical methods such as gas chromatography coupled with mass spectrometry are employed to detect and quantify this compound in water and soil samples, providing critical data for environmental risk assessments .
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for detecting nitrite ions through colorimetric methods. The compound undergoes a diazonium coupling reaction with nitrites, producing a colored azo dye that can be quantitatively analyzed. This method is particularly useful in assessing water quality and monitoring nitrite levels in biological samples .
Case Study 1: Carcinogenicity Assessment
A comprehensive study evaluated the carcinogenic effects of various N-nitroso compounds, including this compound, on laboratory animals. The findings demonstrated a dose-dependent relationship between exposure levels and tumor incidence, reinforcing the need for stringent regulations regarding the use and disposal of such compounds in industrial settings .
Case Study 2: Environmental Impact Analysis
An investigation into the presence of N-nitroso compounds in agricultural runoff revealed significant levels of this compound. The study utilized advanced chromatographic techniques to trace the source of contamination back to specific pesticide applications. This research underscored the importance of monitoring agricultural practices to mitigate environmental health risks .
Summary Table of Applications
| Application Area | Description | Techniques Used |
|---|---|---|
| Toxicology | Assessment of carcinogenic effects on animal models | Longitudinal studies |
| Environmental Monitoring | Detection of contamination levels in water and soil samples | Gas chromatography, mass spectrometry |
| Analytical Chemistry | Quantitative analysis of nitrite levels using colorimetric methods | Azo dye formation |
特性
CAS番号 |
76206-37-6 |
|---|---|
分子式 |
C14H14N2O3 |
分子量 |
258.27 g/mol |
IUPAC名 |
naphthalen-1-yl N-nitroso-N-propylcarbamate |
InChI |
InChI=1S/C14H14N2O3/c1-2-10-16(15-18)14(17)19-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3 |
InChIキー |
GFGURFSGUIILIB-UHFFFAOYSA-N |
SMILES |
CCCN(C(=O)OC1=CC=CC2=CC=CC=C21)N=O |
正規SMILES |
CCCN(C(=O)OC1=CC=CC2=CC=CC=C21)N=O |
Key on ui other cas no. |
76206-37-6 |
同義語 |
1-naphthyl-N-propyl-N-nitrosocarbamate 1-NPNCB |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















